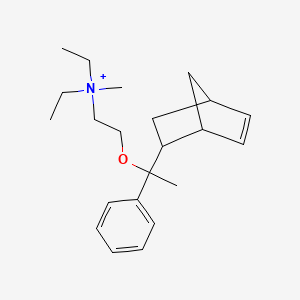
Ciclonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ciclonium typically involves the reaction of a piperidine derivative with a dioxolane compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using continuous-flow techniques to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Ciclonium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of this compound.
Substitution: Substitution reactions involving this compound can occur with various reagents, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ciclonium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving quaternary ammonium compounds and their reactions.
Mechanism of Action
Ciclonium exerts its effects by acting as an antimuscarinic agent. It directly relaxes smooth muscles by inhibiting the action of acetylcholine at muscarinic receptors . This inhibition prevents the contraction of smooth muscles, thereby reducing spasms and discomfort in the gastrointestinal tract .
Comparison with Similar Compounds
Ciclonium can be compared with other antispasmodic agents such as clidinium and dicyclomine:
Clidinium: Similar to this compound, clidinium is an antimuscarinic agent used to treat gastrointestinal disorders.
Dicyclomine: Another antispasmodic agent, dicyclomine, also works by relaxing smooth muscles but has a different mechanism of action and chemical structure compared to this compound.
This compound’s uniqueness lies in its specific chemical structure and its effectiveness in treating gastrointestinal spasms with minimal side effects .
Properties
CAS No. |
774475-56-8 |
|---|---|
Molecular Formula |
C22H34NO+ |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
2-[1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenylethoxy]ethyl-diethyl-methylazanium |
InChI |
InChI=1S/C22H34NO/c1-5-23(4,6-2)14-15-24-22(3,20-10-8-7-9-11-20)21-17-18-12-13-19(21)16-18/h7-13,18-19,21H,5-6,14-17H2,1-4H3/q+1 |
InChI Key |
UTVSLCROIUPVOX-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC[N+](C)(CC)CCOC(C)(C1CC2CC1C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



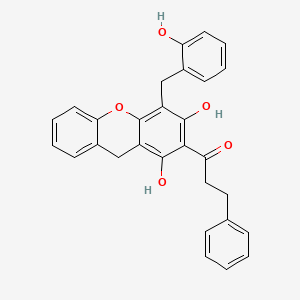


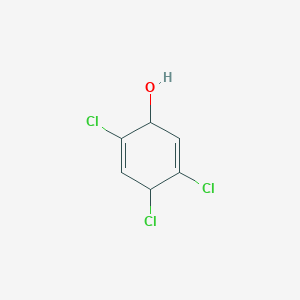
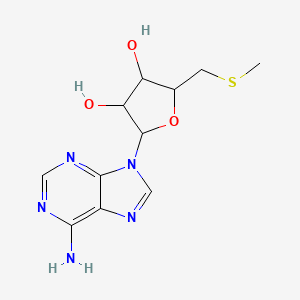

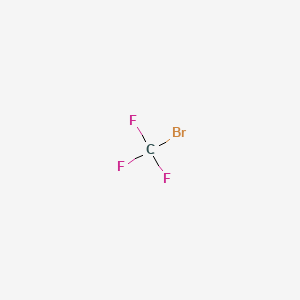
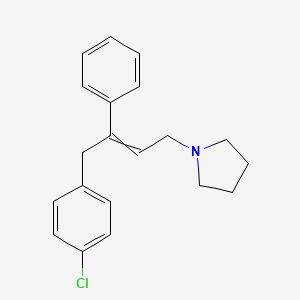
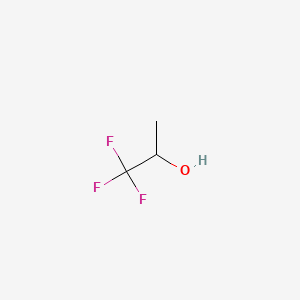
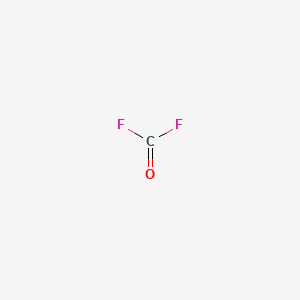

![1-(4-Acetylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B1217180.png)

